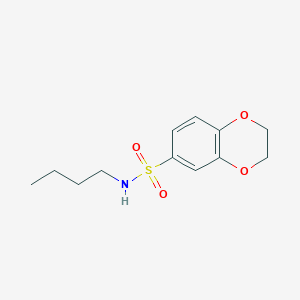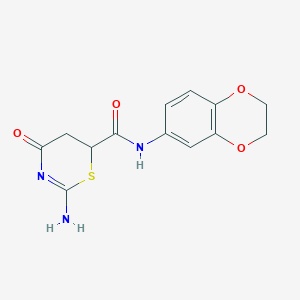
1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol, also known as CQT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation. In
Applications De Recherche Scientifique
1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol has been studied for its potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol has been found to have neuroprotective effects. 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol has been shown to protect neurons from damage caused by oxidative stress, which is a common factor in many neurodegenerative diseases. 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol is not fully understood, but it is thought to involve the modulation of several signaling pathways in cells. 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol has been found to activate the protein kinase C (PKC) pathway, which is involved in many cellular processes such as cell growth and differentiation. 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol has also been found to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the degradation of cyclic nucleotides such as cAMP and cGMP.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol has been found to have several interesting biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol has also been found to have antioxidant properties. 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol has been shown to scavenge free radicals and protect cells from oxidative damage. 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol has also been found to have anti-cancer properties, making it a promising candidate for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol in lab experiments is its high purity and yield. The synthesis method for 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol has been optimized to produce high-quality material, making it suitable for use in a wide range of experiments. However, one limitation of using 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol is its relatively high cost compared to other compounds. This may limit its use in certain experiments where cost is a factor.
Orientations Futures
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol. One area of interest is in the development of 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol derivatives with improved properties. These derivatives could be designed to have increased potency or selectivity for specific signaling pathways. Another area of interest is in the development of new methods for the synthesis of 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol, which could reduce the cost of producing this compound. Finally, further research is needed to fully understand the mechanism of action of 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol and its potential applications in scientific research.
Conclusion:
In conclusion, 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol, or 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol, is a promising compound for scientific research. Its synthesis method has been optimized to produce high-quality material, and it has been found to have interesting biochemical and physiological effects. 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol has potential applications in a wide range of areas, including neuroscience, cancer research, and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 1-(9H-carbazol-9-yl)-3-(8-quinolinylthio)-2-propanol and its potential applications in scientific research.
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-quinolin-8-ylsulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c27-18(16-28-23-13-5-7-17-8-6-14-25-24(17)23)15-26-21-11-3-1-9-19(21)20-10-2-4-12-22(20)26/h1-14,18,27H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQNKYFSFFAYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CSC4=CC=CC5=C4N=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-dimethyl-1-(1-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B4089178.png)
![5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline](/img/structure/B4089181.png)
![methyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4089185.png)
![5-(2,3-dichlorobenzyl)-1-(2-fluorophenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089190.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4089201.png)

![1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one](/img/structure/B4089217.png)

![2-(2-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4089242.png)
![2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4089248.png)
![5-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089249.png)
![2-[(4-carboxy-3-phenylbutanoyl)amino]benzoic acid](/img/structure/B4089254.png)
![4-chloro-2-[1-(4H-1,2,4-triazol-4-ylamino)ethyl]phenol](/img/structure/B4089259.png)
